2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by multiple bromine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the bromination of phenolic compounds. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The subsequent steps involve the formation of amide and imine linkages through condensation reactions with appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels . The use of automated reactors and controlled environments ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Shares the dibromo substitution pattern but lacks the complex amide and imine linkages.
2,6-Dibromophenol: Another dibromophenol isomer with different substitution positions.
2,4,6-Tribromophenol: Contains an additional bromine atom compared to 2,4-dibromophenol.
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its complex structure, which includes multiple bromine atoms, phenyl groups, and amide and imine linkages.
Properties
Molecular Formula |
C22H12Br6N2O4 |
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Molecular Weight |
847.8 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H12Br6N2O4/c23-12-5-11(20(16(26)6-12)34-22(32)14-3-1-2-4-15(14)25)9-29-30-19(31)10-33-21-17(27)7-13(24)8-18(21)28/h1-9H,10H2,(H,30,31)/b29-9+ |
InChI Key |
ICSHYSXFHIOXEO-GESPGMLMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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